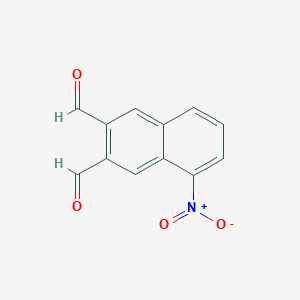

2,3-Naphthalenedicarboxaldehyde, 5-nitro-

Description

BenchChem offers high-quality 2,3-Naphthalenedicarboxaldehyde, 5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Naphthalenedicarboxaldehyde, 5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

103836-27-7 |

|---|---|

Molecular Formula |

C12H7NO4 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

5-nitronaphthalene-2,3-dicarbaldehyde |

InChI |

InChI=1S/C12H7NO4/c14-6-9-4-8-2-1-3-12(13(16)17)11(8)5-10(9)7-15/h1-7H |

InChI Key |

QPGMESNZJCVKOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C=O)C=O |

Origin of Product |

United States |

Research Overview of 2,3 Naphthalenedicarboxaldehyde, 5 Nitro

Contextualization within Naphthalene (B1677914) Chemistry and Derivatization Agents

Naphthalene, the simplest polycyclic aromatic hydrocarbon, serves as a fundamental scaffold in organic chemistry. nih.gov Its derivatives are integral to the synthesis of a wide array of dyes, polymers, and pharmaceuticals. The introduction of functional groups onto the naphthalene ring system allows for the fine-tuning of its electronic and steric properties, leading to a broad spectrum of reactivity and applications.

Among the various naphthalene derivatives, those containing aldehyde functionalities, such as 2,3-Naphthalenedicarboxaldehyde, are of particular interest as derivatization agents. These compounds react with primary amines to form highly fluorescent and stable isoindole derivatives. This reaction is a cornerstone of analytical chemistry, enabling the sensitive detection and quantification of amino acids, peptides, and other primary amine-containing biomolecules through techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.gov

The addition of a nitro group (NO2) to the naphthalene ring, as seen in 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, is expected to significantly modulate the reactivity and photophysical properties of the parent molecule. The nitro group is a strong electron-withdrawing group, which can enhance the electrophilicity of the aldehyde carbons, potentially increasing the rate and efficiency of the derivatization reaction.

Significance as a Multifunctional Organic Synthon and Fluorescent Precursor

While direct research on the utility of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- as a synthon is not widely published, its parent compound, NDA, is a well-established multifunctional organic synthon. sigmaaldrich.com A synthon is a conceptual building block used in retrosynthetic analysis to devise organic syntheses. The two aldehyde groups of NDA allow for the construction of complex heterocyclic systems.

The primary significance of NDA and, by extension, its 5-nitro derivative, lies in their role as fluorescent precursors. The reaction of NDA with a primary amine in the presence of a nucleophile like cyanide yields a highly fluorescent 1-cyano-2-substituted-benzo[f]isoindole (CBI) derivative. sigmaaldrich.com

The introduction of the 5-nitro group is anticipated to influence the fluorescence properties of the resulting CBI derivative. Typically, electron-withdrawing groups can lead to a bathochromic (red) shift in the emission wavelength. This could be advantageous in certain fluorescence-based assays, potentially moving the emission to a region with less background interference.

Table 1: Properties of 2,3-Naphthalenedicarboxaldehyde (NDA)

| Property | Value |

| Molecular Formula | C12H8O2 |

| Molecular Weight | 184.19 g/mol |

| Appearance | Crystals |

| Melting Point | 131-133 °C |

| Fluorescence (derivatized) | λex ~420 nm; λem ~480 nm |

Data sourced from commercial suppliers and may vary. sigmaaldrich.com

Historical Development and Key Milestones in its Academic Investigation

The academic investigation of 2,3-Naphthalenedicarboxaldehyde (NDA) as a fluorescent labeling reagent for primary amines began in the late 20th century. Its development offered a valuable alternative to the more commonly used o-phthalaldehyde (B127526) (OPA), providing derivatives with greater stability and favorable fluorescence characteristics. sigmaaldrich.com Research has since focused on optimizing reaction conditions and expanding its applications in various analytical methods. nih.gov

Synthetic Methodologies and Chemical Synthesis Pathways of 2,3 Naphthalenedicarboxaldehyde, 5 Nitro

Precursor Selection and Initial Functionalization Strategies

The synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- logically begins with a naphthalene-based precursor. A common and practical starting point is 2,3-dimethylnaphthalene (B165509). This precursor contains the necessary carbon framework, with the methyl groups positioned for subsequent oxidation to aldehydes. The synthetic strategy then involves two key transformations: the nitration of the naphthalene (B1677914) ring system and the oxidation of the methyl groups. The order of these steps is critical to the success of the synthesis.

Nitration of Naphthalene Derivatives

The introduction of a nitro group onto the naphthalene core is a classic electrophilic aromatic substitution reaction. For a precursor like 2,3-dimethylnaphthalene, the nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The position of nitration on the naphthalene ring is directed by the existing substituents. In 2,3-dimethylnaphthalene, the electron-donating nature of the methyl groups activates the aromatic rings towards electrophilic attack. The nitration of naphthalene itself typically yields 1-nitronaphthalene (B515781) as the major product. google.com In the case of 2,3-disubstituted naphthalenes, the incoming electrophile is directed to the 5- or 8-position. Therefore, the nitration of 2,3-dimethylnaphthalene is expected to produce 5-nitro-2,3-dimethylnaphthalene as a primary product.

A general procedure analogous to the nitration of other aromatic compounds, such as salicylaldehyde (B1680747) or phthalic anhydride, would involve the slow addition of fuming nitric acid to a solution of the naphthalene derivative in a strong acid like glacial acetic acid or sulfuric acid at a controlled, low temperature. sciencemadness.orgorgsyn.org

Table 1: General Conditions for Nitration of Aromatic Compounds

| Parameter | Condition | Purpose |

| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. |

| Substrate | Naphthalene derivative (e.g., 2,3-dimethylnaphthalene) | The aromatic core to be functionalized. |

| Temperature | 0-15 °C | To control the rate of reaction and minimize side products. |

| Solvent | Sulfuric acid or glacial acetic acid | To dissolve the reactants and facilitate the reaction. |

Oxidation of Naphthalene Dicarboxylic Acid Derivatives

Another conceptual pathway involves the oxidation of a pre-existing naphthalene dicarboxylic acid derivative. However, this approach is less favored because the electron-withdrawing nature of the carboxylic acid groups deactivates the aromatic ring, making the subsequent nitration step very difficult.

A more viable strategy is the oxidation of a nitrated precursor, such as 5-nitro-2,3-dimethylnaphthalene. The methyl groups can be oxidized to carboxylic acids, which can then be reduced to the target aldehydes. The oxidation of dimethylnaphthalenes to naphthalenedicarboxylic acids is a well-established industrial process. For instance, 2,3-dimethylnaphthalene can be oxidized to 2,3-naphthalenedicarboxylic acid using strong oxidizing agents like sodium dichromate in water at high temperatures and pressures. organic-chemistry.org This method could be adapted for the oxidation of 5-nitro-2,3-dimethylnaphthalene to 5-nitro-2,3-naphthalenedicarboxylic acid.

The resulting 5-nitro-2,3-naphthalenedicarboxylic acid would then require reduction to form 2,3-Naphthalenedicarboxaldehyde, 5-nitro-. This reduction can be challenging as aldehydes are susceptible to further reduction. The dicarboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or ester, before reduction.

Controlled Reactions Involving Nitrogen Dioxide

Nitrogen dioxide (NO₂) can also be used for the nitration of aromatic compounds, particularly in aqueous or atmospheric systems. google.com While it is a potential nitrating agent, its use in the targeted synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- is not well-documented in standard organic synthesis literature. Reactions involving nitrogen dioxide can sometimes lead to a mixture of products and may not offer the same level of control as mixed-acid nitrations for complex molecules.

Advanced Synthetic Approaches and Reaction Optimization

Beyond the classical methods, the synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- can be viewed through the lens of modern synthetic principles, aiming for greater efficiency and sustainability.

Stereoselective Synthesis Considerations

The target molecule, 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, is achiral and does not have any stereocenters. As a result, stereoselective synthesis considerations are not relevant to the preparation of the compound itself. The synthetic pathway does not create any chiral centers, and therefore, there is no need to control the stereochemical outcome of the reactions. Stereoselectivity would become a relevant topic if this compound were to be used as a starting material in a subsequent reaction to create a chiral product.

Green Chemistry Principles in Synthesis

The traditional synthesis of naphthalene derivatives often involves harsh reagents and conditions that are not environmentally friendly. The application of green chemistry principles seeks to address these issues.

In the context of synthesizing 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, several areas could be targeted for improvement:

Alternative Oxidizing Agents: The use of heavy metal oxidants like sodium dichromate organic-chemistry.org is a significant environmental concern. Research into greener alternatives, such as catalytic oxidation using molecular oxygen or hydrogen peroxide with a suitable catalyst, could provide a more sustainable route to the dicarboxylic acid precursor.

Safer Nitrating Agents: While effective, the use of concentrated nitric and sulfuric acids poses significant handling risks. Alternative nitrating systems, such as solid-supported reagents or milder nitrating agents, are areas of active research in green chemistry. google.com

Process Optimization: Patents related to the synthesis of similar compounds, like 2,3-naphthalenedicarboxylic acid, highlight the desire to reduce production costs and contamination. This indicates a drive towards more efficient and cleaner industrial processes, which is a core tenet of green chemistry.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

| Nitration | Conc. HNO₃ / H₂SO₄ | Solid acid catalysts, N-nitro compounds | Use of less hazardous reagents |

| Oxidation | Sodium Dichromate | Catalytic air oxidation, H₂O₂ with catalyst | Use of catalytic reagents, safer oxidants |

| Solvents | Glacial acetic acid, toxic organic solvents | Water, supercritical CO₂, ionic liquids | Use of safer solvents |

Characterization of Synthetic Intermediates and Product Confirmation Methodologies

The confirmation of the successful synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- and the characterization of its synthetic intermediate (the starting material) would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization of the Starting Material: 2,3-Naphthalenedicarboxaldehyde

The starting material, 2,3-Naphthalenedicarboxaldehyde, is a known compound with established analytical data. sigmaaldrich.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C₁₂H₈O₂ |

| Molecular Weight | 184.19 g/mol |

| Appearance | Crystals |

| CAS Number | 7149-49-7 |

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms in the molecule. The spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the aldehyde groups and the carbons of the naphthalene ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key absorptions would include the C-H stretching of the aromatic ring and the aldehyde groups, and a strong C=O stretching vibration for the aldehyde carbonyls. wvu.edu

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aldehyde C-H Stretch | 2850-2750 |

| Carbonyl (C=O) Stretch | 1700-1680 |

| Aromatic C=C Stretch | 1600-1450 |

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,3-Naphthalenedicarboxaldehyde.

Characterization of the Final Product: 2,3-Naphthalenedicarboxaldehyde, 5-nitro-

While specific experimental data for 2,3-Naphthalenedicarboxaldehyde, 5-nitro- is not widely published, its structure can be confirmed by comparing its spectroscopic data with that of the starting material and by observing the characteristic signals for the newly introduced nitro group. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₁₂H₇NO₄ |

| Molecular Weight | 229.19 g/mol |

| CAS Number | 103836-27-7 |

¹H NMR Spectroscopy: The introduction of the electron-withdrawing nitro group would cause a downfield shift (to a higher ppm value) for the protons on the same ring. The proton at the 4-position, being ortho to the nitro group, would experience the most significant downfield shift. The integration of the signals would also change, reflecting the new substitution pattern.

¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon atoms of the nitrated ring would show a downfield shift in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (C-5) would be significantly deshielded.

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon nitration would be the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O). rose-hulman.edu

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aldehyde C-H Stretch | 2850-2750 |

| Carbonyl (C=O) Stretch | 1700-1680 |

| Asymmetric N-O Stretch | 1550-1490 |

| Symmetric N-O Stretch | 1355-1315 |

| Aromatic C=C Stretch | 1600-1450 |

Mass Spectrometry (MS): The mass spectrum of the product would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- (229.19 g/mol ). Fragmentation patterns could also provide further structural information.

By analyzing the data from these spectroscopic methods, the identity and purity of the synthesized 2,3-Naphthalenedicarboxaldehyde, 5-nitro- can be unequivocally confirmed.

Reaction Mechanisms and Reactivity Profile of 2,3 Naphthalenedicarboxaldehyde, 5 Nitro

Aldehyde Group Reactivity: Condensation Reactions

The two adjacent aldehyde functionalities on the naphthalene (B1677914) core are highly reactive toward nucleophiles, leading to a range of condensation products. The presence of the 5-nitro group, an electron-withdrawing substituent, further enhances the electrophilicity of the aldehyde carbons, making them more susceptible to nucleophilic attack.

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is a reversible, acid-catalyzed process that proceeds through the nucleophilic addition of the amine to the carbonyl carbon. chemistrysteps.comunizin.org The reaction is highly dependent on pH, with an optimal range typically between 4 and 5. libretexts.orgunizin.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the removal of water from the intermediate. libretexts.orglibretexts.org

The general mechanism involves the following steps:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. chemistrysteps.comunizin.org

Protonation of the hydroxyl group: The oxygen of the carbinolamine is protonated by an acid catalyst. chemistrysteps.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion. chemistrysteps.comunizin.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final imine product. libretexts.org

In the case of 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, this reaction can occur at both aldehyde groups, potentially leading to the formation of di-imine derivatives, depending on the stoichiometry of the reactants.

The reaction of 2,3-naphthalenedicarboxaldehyde (NDA) and its derivatives with primary amines in the presence of a cyanide ion is a widely used method for the highly sensitive fluorescent detection of amino acids and peptides. researchgate.net This reaction leads to the formation of intensely fluorescent N-2-substituted-1-cyanobenz-[f]-isoindole (CBI) derivatives. researchgate.net

The cyanide ion plays a crucial role in the cyclization process. The proposed mechanism involves the initial formation of an imine or iminium ion, followed by the nucleophilic attack of the cyanide ion on one of the imine carbons or a related intermediate. This attack facilitates the intramolecular cyclization, leading to the stable, aromatic isoindole ring system. The resulting CBI adducts are highly fluorescent, making this reaction valuable for analytical applications where high sensitivity is required. researchgate.net

The derivatization of primary amines with 2,3-Naphthalenedicarboxaldehyde, 5-nitro- and cyanide proceeds through a multi-step pathway to yield highly fluorescent adducts. The key steps are the formation of the isoindole core, which is the basis of the fluorophore.

The general pathway is as follows:

Reaction of the primary amine with one of the aldehyde groups of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- to form a Schiff base/iminium ion intermediate.

Intramolecular attack of the second aldehyde group (or a derivative thereof) by a nucleophile, often facilitated by the initial condensation.

The cyanide ion acts as a key nucleophile that adds to the system, promoting the formation of the stable, conjugated cyanobenz[f]isoindole structure. researchgate.net

The resulting CBI derivatives possess an extended π-electron system, which is responsible for their strong fluorescence properties. The specific excitation and emission wavelengths of these adducts can be influenced by the substituent on the primary amine and the solvent environment.

Table 1: Key Reactions of the Aldehyde Groups in 2,3-Naphthalenedicarboxaldehyde, 5-nitro-

| Reaction Type | Reactant(s) | Product(s) | Key Conditions |

| Imine/Schiff Base Formation | Primary Amines | Imines/Schiff Bases | Mildly acidic (pH 4-5) |

| CBI Formation | Primary Amines, Cyanide Ion | N-2-substituted-1-cyanobenz-[f]-isoindoles | Presence of cyanide |

Aldehydes are known to react with thiol-containing compounds. In the context of biological systems, the reaction with glutathione (B108866) (GSH), a tripeptide containing a cysteine residue, is of significant interest. The reaction of nitrosoarenes, which can be formed from the reduction of nitroarenes, with thiols has been reported. nih.gov The nitroso group can be trapped by glutathione, and the resulting adduct can undergo further reduction to a hydroxylamine (B1172632) or an amine. nih.gov It can also rearrange to form a sulfinic acid amide. nih.gov The formation of thiol adducts in proteins, such as with cysteine residues in hemoglobin, is a recognized phenomenon. nih.gov While direct studies on 2,3-Naphthalenedicarboxaldehyde, 5-nitro- with glutathione are not extensively detailed in the provided results, the general reactivity of aldehydes and the potential for the nitro group to be reduced to a reactive nitroso intermediate suggest that interactions are plausible.

Beyond amines and thiols, the aldehyde groups of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- can undergo condensation reactions with a variety of other nucleophiles. These include active methylene (B1212753) compounds in Knoevenagel-type condensations and phosphorus ylides in Wittig reactions. Such reactions would lead to the formation of new carbon-carbon double bonds at the 2 and 3 positions of the naphthalene ring, providing a route to a wide range of complex organic molecules. The electron-withdrawing nitro group would likely facilitate these reactions by increasing the electrophilicity of the aldehyde carbons.

Reaction with Primary Amines to Form Imine and Schiff Base Derivatives

Nitro Group Reactivity: Reduction and Related Transformations

The nitro group is a versatile functional group in organic synthesis, primarily due to its ability to be reduced to an amino group. rsc.org This transformation is a key step in the synthesis of many aromatic amines, which are themselves valuable intermediates. The reduction of a nitro group can proceed through several intermediates, including nitroso and hydroxylamino species. nih.gov

The reduction of the nitro group in 2,3-Naphthalenedicarboxaldehyde, 5-nitro- would yield 5-amino-2,3-naphthalenedicarboxaldehyde. This transformation could be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting amino-dialdehyde would be a valuable precursor for the synthesis of novel heterocyclic systems and polymers.

Furthermore, nitroarenes can undergo various other transformations. rsc.org Photoexcited nitroarenes can be reduced to amines, participate in azo-coupling, and undergo other complex reactions. rsc.org The specific reactivity of the nitro group in 2,3-Naphthalenedicarboxaldehyde, 5-nitro- would depend on the reaction conditions and the reagents employed.

Reduction to Amino and Hydroxylamine Derivatives

The nitro group of 5-nitro-2,3-naphthalenedicarboxaldehyde can be readily reduced to the corresponding primary amine, yielding 5-amino-2,3-naphthalenedicarboxaldehyde. This transformation is a characteristic reaction of nitroaromatic compounds and can be achieved using various standard reducing agents. Common methods include catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) with a hydrogen source like hydrazine, or metal-acid reductions such as with iron in an acidic medium. rsc.orgresearchgate.net

The reduction proceeds through a hydroxylamine intermediate (5-(hydroxyamino)-2,3-naphthalenedicarboxaldehyde). This intermediate is a crucial step in the pathway from a nitroaromatic to an amine. rsc.orgnih.gov The complete reduction to the amino group fundamentally alters the electronic properties of the molecule. The powerful electron-withdrawing nitro group (Hammett constant, σp = +0.78) is converted into a strongly electron-donating amino group (σp = -0.66), which dramatically impacts the reactivity of the naphthalene ring. nih.gov

Impact on Aromatic Reactivity and Substituent Effects

The chemical reactivity of the naphthalene ring in 2,3-Naphthalenedicarboxaldehyde, 5-nitro- is profoundly influenced by its substituents. The nitro group is a potent deactivating group for electrophilic aromatic substitution (EAS) reactions due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.com This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Similarly, the two aldehyde groups at the 2 and 3 positions are also deactivating, further diminishing the ring's reactivity towards electrophiles.

In the context of EAS, substituents direct incoming groups to specific positions. The nitro group is a meta-director. youtube.com Therefore, for the 5-nitro position on the naphthalene ring, it would direct incoming electrophiles primarily to the 7-position. The aldehyde groups also exhibit meta-directing effects. The combined deactivating properties of these groups make electrophilic substitution on the ring challenging.

Conversely, the strong electron-withdrawing character of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group itself could potentially act as a leaving group in the presence of a strong nucleophile under specific reaction conditions. researchgate.net

Kinetic and Mechanistic Studies of Derivatization Reactions

The dialdehyde (B1249045) functionality of 2,3-Naphthalenedicarboxaldehyde and its derivatives makes them excellent reagents for forming highly fluorescent products with primary amines, a reaction widely used in analytical chemistry. sigmaaldrich.comcenmed.com

Reaction Rate Determinations (e.g., pseudo-first-order rate constants)

Kinetic studies of derivatization reactions are essential for optimizing analytical methods. Often, these reactions are performed under conditions where the concentration of the derivatizing agent or another reactant is in large excess, allowing the reaction to be treated with simplified kinetics. libretexts.org

| Kinetic Model | Condition | Half-life (t1/2) |

|---|---|---|

| Pseudo-first-order | pH 9.2, Room Temperature | 2.0 minutes |

This type of kinetic analysis is crucial for understanding the stability of the fluorescent products, which is a key parameter in quantitative analysis. nih.gov

Factors Influencing Reaction Efficiency (e.g., pH, Temperature, Reagent Concentration)

The efficiency of derivatization reactions involving naphthalenedicarboxaldehydes is highly dependent on several experimental parameters. Optimizing these factors is critical to achieving high reaction yields, stable products, and maximum fluorescence intensity.

pH: The pH of the reaction medium is one of the most critical factors. For the derivatization of amino acids and primary amines with 2,3-naphthalenedicarboxaldehyde (NDA), the reaction is typically carried out in a basic medium. A pH of around 9.3 has been identified as optimal for the reaction with glycine (B1666218) in a borate (B1201080) buffer, ensuring that the primary amine is in its nucleophilic, unprotonated state. sigmaaldrich.comsigmaaldrich.com

Reagent Concentration: The concentration of the reagents, including the nucleophile used to facilitate the reaction, plays a significant role. In many NDA-based derivatization methods, a cyanide ion (CN⁻) is used as the nucleophile to form a stable cyanobenz[f]isoindole (CBI) derivative. nih.gov The concentration of both NDA and the cyanide source must be optimized to maximize the yield of the fluorescent adduct.

Temperature and Stability: Reaction temperature can influence the rate of the derivatization. Moreover, the stability of the resulting fluorescent derivative can be affected by temperature and the solvent environment. For instance, some NDA derivatives show enhanced stability when dissolved in methanol, which can form a more stable methoxy-isoindole product. nih.gov The degradation of these derivatives is a key consideration, as it can be rapid under certain conditions, such as exposure to light (photobleaching) or non-optimal pH. nih.gov

| Factor | Observation/Optimal Condition | Reference |

|---|---|---|

| pH | Optimal reaction yield in basic conditions (e.g., ~pH 9.3 for glycine). | sigmaaldrich.comsigmaaldrich.com |

| Nucleophile | Cyanide ion is often used to form stable, highly fluorescent derivatives. | nih.gov |

| Solvent | Methanol can enhance the stability of certain derivatives. | nih.gov |

| Temperature | Affects reaction rate and product stability. Most reactions are run at room temperature. | nih.gov |

While these findings pertain to the parent compound, they establish a clear framework for the expected behavior of 2,3-Naphthalenedicarboxaldehyde, 5-nitro-. The strong electron-withdrawing nitro group would likely influence the reaction kinetics and the stability of the resulting derivatives, necessitating specific optimization for its use.

Advanced Spectroscopic and Structural Characterization of 2,3 Naphthalenedicarboxaldehyde, 5 Nitro Derivatives

Fluorescence Spectroscopy of Derived N-2-substituted-1-cyanobenz-[f]-isoindoles (CBI) and other Adducts

The reaction of 2,3-naphthalenedicarboxaldehyde and its derivatives with primary amines in the presence of a nucleophile like cyanide ion yields intensely fluorescent and relatively stable 1-cyanobenz[f]isoindole (CBI) products. researchgate.net This fluorogenic tagging is a cornerstone of its analytical utility.

The fluorescent properties of CBI derivatives are dictated by the extended π-system of the isoindole core. While specific data for derivatives of 5-nitro-2,3-naphthalenedicarboxaldehyde are not widely published, analysis of the parent compound (NDA) and related nitro-containing CBI structures provides significant insight.

Derivatives of the unsubstituted NDA, upon reaction with amino acids such as glycine (B1666218), typically exhibit excitation maxima (λex) around 420-424 nm and emission maxima (λem) in the 480-484 nm range. sigmaaldrich.comsigmaaldrich.com The introduction of a strongly electron-withdrawing nitro group onto the naphthalene (B1677914) ring is expected to cause a bathochromic (red) shift in both the excitation and emission spectra due to the extension of the electronic conjugation and stabilization of the excited state.

Supporting this, a related nitro-containing derivative, nitro-chloromethylbenzindoline (nitro-CBI-DEI), used in fluorescence imaging studies, has been characterized with an excitation range of 390/40 nm and an emission range of 446/33 nm. nih.gov The reaction of NDA with various primary amines and amino acids consistently produces highly fluorescent CBI adducts, making this a robust method for detection. researchgate.netnih.govnih.gov

Table 1: Representative Fluorescence Maxima of CBI and Related Derivatives

| Parent Aldehyde | Derivative/Adduct | Excitation Max. (λex) | Emission Max. (λem) | Source(s) |

|---|---|---|---|---|

| 2,3-Naphthalenedicarboxaldehyde (NDA) | Glycine Adduct | 420 nm | ~480 nm | sigmaaldrich.com |

| 2,3-Naphthalenedicarboxaldehyde (NDA) | General Primary Amine Adducts | ~424 nm | ~484 nm | sigmaaldrich.com |

Fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating fluorogenic labels. Derivatives of NDA are noted for their high fluorescence quantum yields. sigmaaldrich.com

The fluorescence of CBI derivatives is often sensitive to the solvent environment, a phenomenon known as solvatochromism. Studies on analogous fluorescent molecules with large changes in dipole moment between the ground and excited states, such as piperidine-substituted naphthalimides and 2-amino-7-nitro-fluorene, provide a framework for understanding these effects. nih.govmdpi.com

Spectral Shifts: CBI derivatives are expected to exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. nih.gov This is attributed to the stabilization of the more polar excited state by polar solvent molecules.

Intensity and Quantum Yield: The fluorescence intensity and quantum yield of these derivatives generally decrease in highly polar solvents. nih.govmdpi.com This quenching effect occurs because polar environments can promote non-radiative decay processes, decreasing the rate constant for radiative decay (fluorescence) and increasing the rate constant for non-radiative decay. nih.gov For example, in studies of similar compounds, the highest fluorescence efficiencies were recorded in nonpolar solvents. nih.gov

Mass Spectrometry Techniques for Derivative Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of the adducts formed from 5-nitro-2,3-naphthalenedicarboxaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable derivatives. The lipophilic CBI adducts can be analyzed by GC-MS to confirm their molecular weight and provide initial structural information through characteristic fragmentation patterns. nih.gov

For more detailed structural analysis, Tandem Mass Spectrometry (MS-MS) is employed. This technique involves the selection of a specific parent ion (e.g., the molecular ion of the CBI derivative) which is then fragmented, and the resulting daughter ions are analyzed. This process provides unambiguous structural information and allows for the precise localization of modifications. For instance, MS-MS has been used effectively in conformational studies of NDA derivatives of neuropeptides like enkephalins, demonstrating its power in characterizing complex adducts. acs.org The fragmentation patterns of 5-nitro-CBI derivatives would be expected to show characteristic losses, such as the loss of the cyanide group, the nitro group, and fragments from the N-substituent, allowing for definitive structural confirmation.

Crystallographic Analysis of Key Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule. However, obtaining single crystals of sufficient quality for analysis can be a significant challenge.

Lack of Publicly Available Research Data Precludes Article Generation

A thorough search for scientific literature concerning the advanced spectroscopic and structural characterization of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- and its derivatives has revealed a significant gap in publicly accessible research. Specifically, no single crystal X-ray diffraction studies for adducts of this compound, nor detailed analyses of its molecular conformation and intermolecular interactions, could be located in the available scientific databases and publications.

The initial objective was to construct a detailed article focusing on the following aspects of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- derivatives:

Insights into Molecular Conformation and Intermolecular Interactions

This would have included the generation of data tables and in-depth discussion of research findings. However, the foundational experimental data required to populate these sections are not present in the public domain. While general principles of X-ray crystallography and intermolecular forces are well-documented, applying these concepts to a specific, unstudied compound without experimental data would be speculative and fall outside the requested scope of a scientifically accurate article.

Therefore, it is not possible to generate the requested article with the specified outline and content requirements due to the absence of the necessary primary research findings for 2,3-Naphthalenedicarboxaldehyde, 5-nitro- .

Computational Chemistry and Theoretical Investigations of 2,3 Naphthalenedicarboxaldehyde, 5 Nitro

Electronic Structure and Molecular Orbital Theory Studies

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 2,3-Naphthalenedicarboxaldehyde, 5-nitro-. These studies involve the optimization of the molecular geometry to its most stable conformation, from which various electronic properties can be calculated. For analogous molecules like 5-nitro-2-furaldehyde (B57684) oxime, DFT calculations using basis sets such as 6-311++G(d,p) have been shown to accurately predict molecular geometry and vibrational frequencies. nih.gov

The introduction of a nitro group (-NO2) at the 5-position of the naphthalene (B1677914) ring system is expected to significantly influence the electronic properties of the parent compound, 2,3-naphthalenedicarboxaldehyde. The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. researchgate.net This electronic perturbation is central to the molecule's reactivity and spectral properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, the HOMO is anticipated to be distributed over the electron-rich naphthalene ring system, while the LUMO is expected to be localized predominantly on the electron-deficient nitro group and the dicarboxaldehyde functionalities. The strong electron-withdrawing nature of the nitro group leads to a significant lowering of the LUMO energy level. This, in turn, results in a smaller HOMO-LUMO gap compared to the unsubstituted 2,3-naphthalenedicarboxaldehyde. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a red-shift (shift to longer wavelengths) in the electronic absorption spectrum. nih.govbohrium.com

Theoretical investigations on similar nitroaromatic compounds have demonstrated this trend. For instance, computational studies on nitro-substituted benzothiazole (B30560) derivatives show that the nitro group effectively lowers the LUMO energy and reduces the HOMO-LUMO gap, enhancing the molecule's charge-transfer characteristics. bohrium.com The energy of these frontier orbitals is crucial for predicting the molecule's behavior in derivatization reactions and its potential as a fluorescent probe.

Table 1: Predicted Frontier Orbital Characteristics of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- (Hypothetical Data Based on Analogous Systems)

| Molecular Orbital | Predicted Energy Level | Expected Localization |

| HOMO | Relatively Low | Naphthalene Ring |

| LUMO | Significantly Lowered | Nitro Group & Aldehydes |

| HOMO-LUMO Gap | Smaller than parent NDA | - |

This table is generated based on theoretical principles and data from analogous compounds; specific energy values would require dedicated DFT calculations.

The electron density distribution within 2,3-Naphthalenedicarboxaldehyde, 5-nitro- dictates its reactivity. The electron-withdrawing nitro and aldehyde groups create regions of low electron density (electrophilic sites), while the naphthalene ring remains comparatively electron-rich (nucleophilic sites). Molecular Electrostatic Potential (MEP) maps, which can be generated through computational methods, provide a visual representation of this charge distribution. nih.gov

In 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, the oxygen atoms of the nitro and aldehyde groups will exhibit high negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the aldehyde groups will be highly electrophilic and thus prone to nucleophilic attack, which is the basis for its derivatization reactions. The introduction of the nitro group further enhances the electrophilicity of the naphthalene ring, potentially influencing substitution reactions.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide detailed insights into charge delocalization and hyperconjugative interactions, further explaining the stability and reactivity of the molecule. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving 2,3-Naphthalenedicarboxaldehyde, 5-nitro-. By calculating the potential energy surface for a given reaction, chemists can identify intermediates, transition states, and determine the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. nih.gov

The primary application of naphthalenedicarboxaldehyde compounds is in the derivatization of primary amines to form highly fluorescent isoindole derivatives. sigmaaldrich.comsigmaaldrich.com The reaction typically proceeds in the presence of a nucleophile, such as cyanide or a thiol. nih.gov

For 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, the reaction with a primary amine (R-NH2) and a nucleophile (e.g., CN-) would proceed via nucleophilic attack on the electrophilic aldehyde carbons. The electron-withdrawing nitro group is expected to accelerate this reaction by increasing the partial positive charge on the aldehyde carbons, thereby making them more susceptible to attack.

Computational modeling can elucidate the stepwise mechanism, including the formation of initial adducts, cyclization to form the isoindole core, and subsequent aromatization. By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified.

In cases where multiple reaction pathways are possible, computational modeling can predict the selectivity of a reaction. By comparing the activation energies of competing pathways, the most favorable product can be determined. For instance, if a derivatizing agent has multiple nucleophilic sites, transition state analysis can predict which site will preferentially react with the aldehyde groups.

Design Principles for Fluorescent Probes via Computational Approaches

The properties of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- make it a candidate for the development of fluorescent probes. Computational chemistry plays a vital role in the rational design of such probes. nih.govnih.gov The key design principles involve tuning the electronic and photophysical properties of the molecule to achieve desired characteristics like high sensitivity, selectivity, and a significant fluorescence response upon binding to a target analyte.

The introduction of the nitro group, a known fluorescence quencher, suggests that 2,3-Naphthalenedicarboxaldehyde, 5-nitro- itself might have low fluorescence. However, this property can be exploited in the design of "off-on" fluorescent probes. The probe can be designed such that a reaction with the analyte leads to a chemical transformation of the nitro group (e.g., reduction to an amino group), which would "turn on" the fluorescence of the naphthalene core.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the excitation and emission wavelengths, as well as the quantum yield of fluorescence for the parent molecule and its derivatives. nih.gov By modeling the interaction of the probe with its target analyte, it is possible to predict the changes in the fluorescence signal. This allows for the in-silico screening of potential probe designs before undertaking synthetic efforts, saving time and resources. For instance, computational studies have been successfully used to design naphthalene-based probes for metal ions like Zn2+ and Cu2+, where the binding event modulates the photophysical properties of the fluorophore. nih.govnih.gov

Photon-induced Electron Transfer (PET) Mechanism Modeling

Photon-induced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. researchgate.net In the case of 2,3-Naphthalenedicarboxaldehyde, 5-nitro-, the naphthalene moiety can act as a fluorophore, while the nitro group (NO2) serves as a potent electron-withdrawing group. This configuration sets the stage for a potential intramolecular PET process.

Theoretical modeling using DFT can elucidate the electronic structure of the ground and excited states. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In many nitroaromatic compounds, the LUMO is localized on the nitro group, which facilitates electron acceptance. researchgate.net Upon excitation, an electron from the HOMO, likely distributed across the naphthalene ring, can be transferred to the LUMO. This charge transfer character in the excited state is a hallmark of PET.

Computational models for similar nitroaromatic systems have shown that the efficiency of PET is highly dependent on the energy levels of the donor and acceptor moieties and the solvent environment. rsc.org The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the electron transfer process more favorable. The aldehyde groups can also influence the electronic distribution and the energy of the molecular orbitals.

Stokes Shift and Photostability Predictions

The Stokes shift, the difference between the maxima of the absorption and emission spectra, is a key parameter for fluorescent molecules. A large Stokes shift is often desirable for applications in imaging and sensing to minimize self-absorption. Computational methods, particularly TD-DFT, can predict the absorption and emission wavelengths and thus the Stokes shift. rsc.org For molecules with significant intramolecular charge transfer (ICT) character in the excited state, a larger Stokes shift is generally anticipated, especially in polar solvents. researchgate.net

The photostability of a compound, its ability to resist chemical degradation upon exposure to light, is another critical property. Nitroaromatic compounds are known to have complex photochemistry and can be prone to degradation. rsc.org Theoretical calculations can predict the bond dissociation energies and identify potential photochemical reaction pathways that could lead to degradation. For instance, the excitation of the nitro group can sometimes lead to the formation of reactive species. rsc.org The predicted stability of the excited state and the presence of accessible conical intersections, which are points of rapid radiationless decay to the ground state, can provide insights into the photostability of 2,3-Naphthalenedicarboxaldehyde, 5-nitro-. researchgate.net

While direct experimental data for 2,3-Naphthalenedicarboxaldehyde, 5-nitro- is not extensively available, theoretical predictions based on established computational methodologies for analogous compounds provide a foundational understanding of its photophysical properties.

Applications in Advanced Analytical Chemistry Methodologies

High-Performance Liquid Chromatography (HPLC) Derivatization

In HPLC, derivatization is a key strategy to improve the chromatographic properties and detectability of analytes. nih.gov 5-nitro-NDA is employed in both pre-column and post-column derivatization setups to analyze a range of compounds.

Pre-column Derivatization for Enhanced Detection

Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC column. academicjournals.org This approach is widely adopted for its high sensitivity and the stability of the resulting derivatives. creative-proteomics.com The reaction of 5-nitro-NDA with primary amines, such as amino acids and biogenic amines, in the presence of a nucleophile like cyanide ion (CN⁻), yields highly fluorescent and stable 1-cyano-2-alkylbenz[f]isoindole derivatives. researchgate.net These derivatives possess excitation maxima in the visible region, which minimizes background noise and enhances fluorescence quantum efficiency, making them ideal for trace-level determination. researchgate.net

This technique has been successfully applied to the analysis of various compounds by bonding a fluorophore to the target molecules, resulting in products with strong fluorescence emission and improved retention characteristics due to reduced polarity. thermofisher.com The derivatization reaction is typically rapid, often completed within minutes at room temperature, making it suitable for routine clinical analysis. researchgate.netmdpi.com

Post-column Derivatization Systems

Post-column derivatization (PCD) occurs after the analytes have been separated on the HPLC column and before they reach the detector. creative-proteomics.com This method is advantageous as it avoids the formation of multiple derivative products from a single analyte and is less affected by the sample matrix. spincotech.com

A novel approach known as Pulsed-PCD has been developed for the use of reagents like naphthalene-2,3-dicarboxaldehyde (NDA), a related compound. In this system, the derivatizing reagents are introduced into the mobile phase stream in precisely timed pulses to overlap with the eluted analyte. nih.gov This technique dramatically reduces the consumption of the derivatization reagent to mere microliters per analysis, which is a significant advantage when using expensive reagents. nih.gov PCD systems improve sensitivity and selectivity, as the reagent can be specific to the analytes of interest, preventing interference from matrix components. spincotech.com To prevent issues like bubble formation in the detector flow cell, a back-pressure of around 7 bar (100 psi) is often applied. pickeringlabs.com

Quantification of Biogenic Amines and Amino Acids in Complex Matrices

5-nitro-NDA has been instrumental in the development of sensitive HPLC methods for the simultaneous determination of multiple biogenic amines and amino acids in complex samples such as food and biological fluids. nih.govnih.gov

A fluorescence-HPLC method using pre-column derivatization with a related compound, naphthalene-2,3-dicarboxaldehyde (NDA), and cyanide has been developed for the simultaneous determination of eight biogenic monoamines and two diamines in cheese. nih.gov The method achieved low detection limits, ranging from 0.002 to 0.4 ng on-column. nih.gov Similarly, an HPLC method for urinary amino acids using NDA derivatization reported quantification limits as low as 16.7–74.7 fmol per injection, with the reaction completing in just 5 minutes at 25 °C. mdpi.commdpi.com This rapid and efficient derivatization makes it highly suitable for clinical applications. researchgate.netmdpi.com

The stability of the derivatives and the high sensitivity of fluorescence detection allow for accurate quantification even at very low concentrations. nih.gov For instance, a method for analyzing 18 different amino acids demonstrated good linearity over a range of 0.25–25 pmol per injection. mdpi.commdpi.com

| Analyte Group | Matrix | Derivatization Type | Key Findings | Detection Limit (LOD/LOQ) |

|---|---|---|---|---|

| Biogenic Mono- and Diamines | Cheese | Pre-column | Simultaneous determination of 10 amines. | 0.002 - 0.4 ng |

| Amino Acids | Urine | Pre-column | Rapid 5-minute reaction at 25°C; 18 amino acids separated. | LOQ: 16.7 - 74.7 fmol |

| Amino Acids | Protein Hydrolysates | Pre-column | Separation of 18 derivatives in <50 min with electrochemical detection. | LOD: 36 amol (for asparagine) |

| Histamine | Food (Eggplant, Spinach) | Post-column (Pulsed-PCD) | Minimized reagent consumption to a 50 μL pulse. | Not Specified |

Analysis of Glutathione (B108866) and Related Biothiols

The analysis of glutathione (GSH) and other biothiols is critical due to their role in cellular protection and detoxification. stanford.edu 5-nitro-NDA and its analogs are highly effective for this purpose. The parent compound, NDA, reacts rapidly with GSH under physiological conditions (pH 7.4) without the need for a cyanide catalyst, which is required for primary amines. stanford.edu This reaction forms a highly fluorescent derivative, enabling the quantitative determination of GSH in biological samples like single cells. stanford.edu

This selective labeling chemistry allows for both quantitative analysis via HPLC and histochemical localization in cells using fluorescence microscopy. stanford.edu The fluorescence properties of the GSH-NDA adduct are compatible with common optical instruments, making it a versatile tool in neurobiological and cellular studies. stanford.edunih.gov HPLC methods have been developed to determine not only GSH but also other thiols like cysteine, homocysteine, and cysteinylglycine in plasma. nih.govnih.gov These methods often involve a reduction step to measure the total thiol concentration, providing comprehensive information on the thiol status in biological systems. nih.gov

| Analyte | Sample Type | Methodology | Key Features | Reference |

|---|---|---|---|---|

| Glutathione (GSH) | Single NG108-15 Cells | CE with Laser-Induced Fluorescence | Quantitative determination in a single cell. | stanford.edu |

| Glutathione (GSH) | Candida albicans (yeast) | HPLC with Fluorescence Detection | In situ labeling of intracellular GSH; linearity range 9-230 nM. | nih.gov |

| Homocysteine and other thiols | Human Plasma | HPLC with Post-column Derivatization | Measures total, free, and reduced forms of various thiols. | nih.gov |

| Total Homocysteine, Cysteine, Cysteinylglycine | Human Serum and Plasma | HPLC with Fluorescence Detection | Rapid processing of >80 samples/day; LOD ≤ 4 pmol. | nih.gov |

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) Applications

Capillary electrophoresis is a powerful separation technique that often requires derivatization to enhance the sensitivity of detection, especially when using optical methods. nih.gov 5-nitro-NDA and its analogs are well-suited for CE applications due to the highly fluorescent nature of their derivatives. nih.govresearchgate.net

On-column Derivatization Techniques

Derivatization in CE can be performed in several modes, including pre-capillary, in-capillary (or on-column), and post-capillary. nih.govuq.edu.au On-column derivatization, where the reaction occurs inside the capillary, is particularly efficient. researchgate.net This technique has been used for the analysis of amino acids, where the derivatization reagents, such as NDA and cyanide, are introduced into the living cell via electroporation. nih.gov The cell is then drawn into the capillary, lysed, and the derivatized amino acids are separated and detected. nih.gov This intracellular derivatization method minimizes sample dilution, a significant advantage when analyzing the contents of a single cell. nih.gov

On-column derivatization strategies are designed to be rapid, often taking less than 5 minutes, to be compatible with the fast analysis times of CE. uq.edu.au This approach has been successfully applied to determine amino acid neurotransmitters in cerebrospinal fluid and cyanide in urine samples. uq.edu.au The combination of NDA derivatization with laser-induced fluorescence (LIF) detection in CE provides extremely low detection limits, often in the nanomolar range, which is well below the typical physiological concentrations of analytes like methylarginines. nih.gov

Enhanced Separation and Detection Limits for Amines

Derivatization with reagents like 2,3-naphthalenedicarboxaldehyde (NDA) is a well-established strategy for the sensitive detection of primary amines. nih.gov The reaction of NDA with a primary amine in the presence of a nucleophile, such as cyanide, yields a highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivative. nih.gov This process is fundamental to achieving low detection limits in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.gov The resulting derivatives exhibit strong fluorescence, which allows for quantification at concentrations that are often significantly lower than those achievable with other methods. nih.gov

The stability of the resulting derivative is a critical factor for reproducible quantitative analysis. nih.gov Research has focused on optimizing reaction conditions to ensure both the speed of the derivatization reaction and the long-term stability of the fluorescent product. nih.gov These efforts are crucial for developing robust and reliable analytical methods for complex biological and environmental samples. nih.gov

Fluorescence and Chemiluminescence Detection Techniques

Fluorescence and chemiluminescence are two of the most sensitive detection methods used in analytical chemistry. The choice of a derivatizing agent that can produce a highly fluorescent or chemiluminescent product is therefore of paramount importance.

Optimization of Detection Conditions

The optimization of detection conditions is a critical step in developing any analytical method based on fluorescence or chemiluminescence. For derivatives of naphthalenedicarboxaldehydes, this involves a careful study of several factors.

Strategies to improve the fluorescence of the CBI-product over long time periods include the addition of β-cyclodextrin to the reaction matrix and the substitution of acetonitrile with dimethyl sulfoxide. nih.gov Both approaches have been shown to enhance fluorescence stability over time. nih.gov The use of dimethyl sulfoxide, in particular, can lead to a more rapid attainment of maximum fluorescence and a higher absolute fluorescence intensity compared to initial conditions. nih.gov

The following table summarizes the optimized conditions for the analysis of protein derivatives of NDA using capillary electrophoresis with light-emitting diode-induced fluorescence (LEDIF) detection.

| Parameter | Optimal Condition |

| Capillary Filling Solution | 50 mM glycine (B1666218) buffer (pH 9.0) containing 1.0 mM CTAB |

| Sample Preparation | NDA-protein derivatives in deionized water with 1.0 mM CTAB |

| Running Buffer | 0.6% PEO in 50 mM glycine (pH 9.0) containing 2.0 mM CTAB |

These optimized conditions allow for the rapid analysis of four NDA-protein derivatives in under three minutes, with a relative standard deviation of less than 1.5% for migration time.

Comparative Studies with Other Derivatizing Reagents (e.g., OPA)

The performance of a new derivatizing reagent is often benchmarked against existing, widely used reagents. In the context of primary amine analysis, o-phthalaldehyde (B127526) (OPA) is a common standard for comparison.

Fluorescent assays based on 2,3-naphthalenedicarboxaldehyde (NDA) offer several advantages over those using OPA. sigmaaldrich.com These benefits include a high reaction rate, a high fluorescence quantum yield, no requirement for an uncommon excitation wavelength, and the absence of side reactions. sigmaaldrich.com

However, the choice of reagent can also depend on the specific analytical challenge. For instance, in the separation of enantiomers, different derivatizing agents may offer varying degrees of resolution. nih.gov A comparative study of OPA, NDA, and anthracene-2,3-dicarboxaldehyde (ADA) for the enantiomeric separation of α-amino acids found that ADA provided the highest retention factors and, for most analytes, the best resolution and enantioselectivity. nih.gov

In aqueous solutions, NDA is less strongly hydrated than OPA. nih.gov Furthermore, in the pH range typically used for amino acid analysis, NDA can react with hydroxide ions, whereas OPA does not. nih.gov These differences in solution chemistry can influence the choice of reagent and the optimization of the analytical method. nih.gov A variety of derivatizing reagents are available for amine analysis, each with its own set of advantages and disadvantages, and the selection often depends on the specific requirements of the analysis. researchgate.net

Design and Development of Fluorescent Probes Derived from 2,3 Naphthalenedicarboxaldehyde, 5 Nitro

General Design Principles for Fluorescent Sensors

The rational design of a fluorescent sensor involves the integration of a signaling unit (a fluorophore) with a recognition unit (a receptor). The fluorophore emits light upon excitation, while the receptor selectively binds to the target analyte. A linker often connects these two components, and their interaction upon analyte binding dictates the sensor's response.

The fundamental strategy in probe design is the covalent linkage of a receptor, which provides selectivity for a specific analyte, to a fluorophore that reports the binding event through a change in its optical properties. For naphthalene-based probes, the aromatic core serves as the fluorophore. The design process leverages several established conjugation approaches:

Analyte-Triggered Chemical Reaction: The probe is designed to undergo a specific chemical reaction with the analyte. This reaction transforms the probe's chemical structure, leading to a significant change in the fluorophore's electronic environment and, consequently, its fluorescence output. For instance, the aldehyde groups on 2,3-Naphthalenedicarboxaldehyde can react with specific functional groups on an analyte like glutathione (B108866) (GSH). nih.govnih.gov

Peptide-Based Recognition: For detecting enzymatic activity, a fluorophore can be conjugated to a peptide sequence that is a known substrate for a target enzyme, such as caspase-3. nih.gov Enzymatic cleavage of the peptide releases the fluorophore from a quenching or modulating moiety, resulting in a detectable fluorescence signal.

Self-Immolative Linkers: This strategy involves a linker that connects the receptor to the fluorophore and is designed to fragment after the initial analyte-triggered reaction. nih.gov This ensures a clean and irreversible release of the fluorophore, leading to a distinct and stable signal. The 4-aminobenzyl alcohol (PABC) linker is a common example used in probes for enzymatic activity. nih.gov

The 1,8-naphthalimide (B145957) scaffold, a close relative of naphthaldehyde, is a prime example where synthetic versatility allows for the introduction of receptors at specific positions (commonly the 4-position) to modulate the internal charge transfer (ICT) characteristics of the fluorophore upon analyte binding. nih.gov

The change in fluorescence upon analyte detection can be engineered to occur in several ways, primarily categorized as "turn-on" or ratiometric responses.

Turn-On Response: This is the most straightforward mechanism, where a probe that is initially non-fluorescent or weakly fluorescent becomes highly emissive upon reacting with its target. nih.govrsc.org This "off-on" switch provides a high signal-to-background ratio. The quenching of fluorescence in the "off" state is often achieved through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). The analyte-binding event disrupts these quenching pathways, restoring fluorescence. Probes based on naphthaldehyde-2-pyridinehydrazone, for example, have been shown to exhibit a "turn-on" response to zinc ions. nih.gov

Ratiometric Response: Ratiometric probes exhibit a shift in either their excitation or emission wavelength upon analyte binding, providing two distinct signaling channels. nih.govmdpi.com By measuring the ratio of fluorescence intensities at two different wavelengths, these probes allow for more accurate and quantitative detection that is independent of probe concentration, excitation source fluctuations, and environmental effects. nih.gov This method is particularly advantageous for imaging in complex biological systems. nih.gov Naphthalimide-based probes are often designed for ratiometric sensing by modulating the Internal-Charge Transfer (ICT) state of the fluorophore. nih.gov For example, the cleavage of a substituent at the 4-position can alter the electron-donating or -withdrawing nature of the group, causing a significant shift in the emission wavelength. nih.gov

| Response Type | Principle | Advantage | Naphthalene-Based Example |

| Turn-On | Fluorescence intensity increases from a low/dark state to a high/bright state upon analyte binding. | High signal-to-noise ratio, easy to interpret. | Naphthaldehyde-hydrazone probes for Zn²⁺ detection. nih.gov |

| Ratiometric | A shift occurs in the excitation or emission wavelength, allowing for measurement at two wavelengths. | Built-in self-calibration, quantitative analysis, reduced environmental interference. | 1,8-Naphthalimide probe for caspase-3, shifting from blue (475 nm) to green (535 nm) fluorescence. nih.gov |

Probes for Specific Biological Analytes

Derivatives of 2,3-Naphthalenedicarboxaldehyde are ideal candidates for designing probes for various biologically important small molecules. The dual aldehyde groups offer a reactive site for specific chemical transformations, while the nitro group on the naphthalene (B1677914) core can be used to fine-tune the probe's electronic and photophysical properties.

Glutathione (GSH) is a crucial tripeptide thiol involved in maintaining cellular redox homeostasis. Probes based on naphthalene-2,3-dicarboxaldehyde (NDA), the parent compound to the 5-nitro derivative, are highly effective for GSH detection.

The sensing mechanism relies on a selective reaction between the two adjacent aldehyde groups of the NDA scaffold and the vicinal amino and thiol groups present in the cysteine residue of glutathione. nih.gov This condensation reaction forms a stable, cyclized product (a benzo[f]isoindole derivative) that is highly fluorescent, whereas the parent dialdehyde (B1249045) is not. nih.govnih.gov This reaction is highly specific for GSH over other biological amino acids and even other thiols like cysteine (Cys) and homocysteine (Hcy), which lack the specific structure to facilitate this cyclization efficiently. nih.gov The reaction results in a dramatic "turn-on" fluorescence response. nih.gov

Studies using related naphthalene dialdehyde compounds have demonstrated their utility in detecting GSH in living cells and have even shown potential for diagnosing conditions associated with oxidative stress, such as sepsis. nih.govthno.org The introduction of a 5-nitro- group onto the naphthalene scaffold would be expected to influence the probe's reactivity and spectral properties through its strong electron-withdrawing nature.

| Probe Name | Analyte | Sensing Mechanism | Fluorescence Change | Detection Limit | Ref |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | GSH | Condensation with amino and thiol groups | Turn-on at 530 nm | 9 nM (HPLC) | nih.gov |

| 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) | GSH | Condensation with amino and thiol groups | Turn-on at 531 nm | Not specified | nih.gov |

| 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) | GSH | Condensation with amino and thiol groups | Turn-on at 531 nm | Not specified | nih.gov |

Formaldehyde (B43269) (FA) is a reactive carbonyl species involved in both essential biological processes and pathological conditions. A highly specific and widely adopted strategy for FA detection is based on the 2-aza-Cope rearrangement. nih.govrsc.org

This mechanism requires a probe functionalized with a homoallylamine group. researchgate.netsemanticscholar.org The detection process involves a cascade reaction:

The primary or secondary amine of the homoallylamine trigger condenses with formaldehyde to form an intermediate iminium ion.

This intermediate undergoes a rapid, irreversible nih.govnih.gov-sigmatropic rearrangement (the 2-aza-Cope rearrangement).

Subsequent hydrolysis of the resulting enamine releases a new carbonyl compound (an aldehyde or ketone) and regenerates the fluorophore in a structurally modified form. nih.govsemanticscholar.org

This transformation from an electron-donating amine to an electron-withdrawing carbonyl group drastically alters the electronic properties of the attached fluorophore, leading to a robust turn-on or ratiometric fluorescence response. nih.govnih.gov While this principle has been successfully applied to various fluorophores, including naphthalene derivatives like 6-hydroxy-2-naphthaldehyde, a probe for FA based on 2,3-Naphthalenedicarboxaldehyde, 5-nitro- would necessitate its synthetic modification to incorporate the essential homoallylamine trigger. nih.govresearchgate.net

| Probe Name/Scaffold | Detection Principle | Fluorescence Response | Detection Limit (FA) | Ref |

| AENO (Naphthalene-based) | 2-aza-Cope rearrangement | Turn-on (100-fold enhancement) | 0.57 µM | researchgate.net |

| RFAP-2 (Coumarin-based) | 2-aza-Cope rearrangement | Ratiometric (Excitation shift ~50 nm) | Not specified | nih.gov |

| FP-1 (Rhodamine-based) | 2-aza-Cope rearrangement | Turn-on (7-fold enhancement) | Not specified | nih.gov |

Nitric oxide (NO) is a transient gaseous signaling molecule with critical roles in cardiovascular and neurological systems. nih.gov A prevalent chemical strategy for detecting NO involves its oxidation to the nitrosonium cation (NO⁺), which then reacts with an ortho-diamino aromatic moiety on a probe. thermofisher.com

The most common implementation of this strategy uses fluorophores functionalized with an o-phenylenediamine (B120857) group. The reaction with NO (via NO⁺) leads to the formation of a stable and highly fluorescent triazole ring. thermofisher.comnih.gov For example, 2,3-diaminonaphthalene, a non-fluorescent compound, reacts with NO to form the fluorescent 1H-naphthotriazole. thermofisher.com

For a molecule like 2,3-Naphthalenedicarboxaldehyde, 5-nitro- to be used as an NO probe based on this principle, its dicarboxaldehyde groups would first need to be chemically converted into diamino groups. This modification would create the necessary ortho-diamine reactive site. The electron-withdrawing 5-nitro- group could potentially influence the fluorescence quantum yield and wavelength of the resulting naphthotriazole product. A challenge with this detection method is potential interference from other reactive nitrogen species, such as peroxynitrite, which can decompose the fluorescent triazole product. nih.gov

| Probe Name | Reactive Moiety | Product | Fluorescence Change | Ref |

| 2,3-Diaminonaphthalene (DAN) | ortho-diamine | 1H-Naphthotriazole | Turn-on (Em = 415 nm) | thermofisher.com |

| DAF-FM | ortho-diamine on fluorescein | Benzotriazole derivative | Turn-on (Em = 515 nm) | thermofisher.com |

| NO₅₅₀ | Proprietary | AZO₅₅₀ (fluorescent product) | Turn-on from non-fluorescent state | nih.gov |

Other Biogenic Amine and Amino Acid Probes

No literature was found describing the synthesis or application of fluorescent probes from 2,3-Naphthalenedicarboxaldehyde, 5-nitro- for the detection of biogenic amines or amino acids. While the development of fluorescent chemosensors for these analytes is an active area of research, current probes are typically based on other fluorogenic scaffolds.

Live Cell Imaging and Microscopic Applications

Two-Photon Microscopy (TPM) Imaging

There is no indication in the available scientific literature that derivatives of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- have been developed or utilized as two-photon probes. Research in TPM imaging focuses on fluorophores with specific photophysical properties, and this particular compound has not been identified as a precursor for such probes.

Selectivity and Spatiotemporal Resolution in Cellular Environments

As no probes derived from 2,3-Naphthalenedicarboxaldehyde, 5-nitro- for cellular imaging have been documented, there is consequently no research on their selectivity or spatiotemporal resolution within cellular environments.

Diagnostic Potential of Derived Fluorescent Probes in Research Contexts

Exploration in Disease Biomarker Detection (e.g., sepsis research)

The search for applications of probes from 2,3-Naphthalenedicarboxaldehyde, 5-nitro- in the context of disease biomarker detection, including sepsis, returned no relevant results. The field of sepsis diagnostics is exploring various biomarkers, but probes based on this specific chemical are not mentioned in the current body of research.

Table of Compounds

As no relevant research was found, a table of compound names as they would have appeared in the article cannot be generated.

Role As a Building Block in Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The dialdehyde (B1249045) nature of this compound allows for the construction of intricate polycyclic and heterocyclic systems. These reactions are fundamental to the assembly of complex organic molecules that may have applications in medicinal chemistry and other areas of chemical research.

While specific multi-step syntheses starting from 2,3-Naphthalenedicarboxaldehyde, 5-nitro- are not extensively documented in publicly available literature, the general reactivity of nitro-aromatic aldehydes provides a template for its potential synthetic utility. Nitro compounds are established as versatile building blocks in organic synthesis. For instance, the nitro group can be reduced to an amino group, which can then participate in a wide array of subsequent reactions, including amide bond formation and the synthesis of nitrogen-containing heterocycles. This potential for transformation makes it a candidate for multi-step reaction sequences designed to build complex target molecules.

| Reactant | Potential Reaction Type | Potential Product Class |

| Primary Amines | Condensation | Schiff bases, Imines |

| Active Methylene (B1212753) Compounds | Knoevenagel Condensation | Substituted Naphthalene (B1677914) Derivatives |

| Reducing Agents (e.g., SnCl2, H2/Pd) | Nitro Group Reduction | Amino-naphthalenedicarboxaldehydes |

This table presents potential, not experimentally confirmed, reactions based on the functional groups present in 2,3-Naphthalenedicarboxaldehyde, 5-nitro-.

Development of Functional Fluorescent Materials

The parent compound, 2,3-naphthalenedicarboxaldehyde, is known to be a precursor for fluorescent materials. The introduction of a nitro group, which is strongly electron-withdrawing, can significantly modulate the photophysical properties of the resulting materials, potentially leading to new fluorescent sensors and optoelectronic components.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry for 2,3-Naphthalenedicarboxaldehyde, 5-nitro-

Future synthetic research will likely focus on developing more efficient, sustainable, and scalable methods for the production of 5-nitro-2,3-naphthalenedicarboxaldehyde. Current synthetic strategies for similar compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of greener synthetic pathways is therefore a paramount objective.

Researchers are expected to explore novel catalytic systems to improve the efficiency and selectivity of the nitration and oxidation steps required to produce the target molecule. For instance, the use of solid acid catalysts, such as zeolites, has shown promise in the nitration of naphthalene (B1677914) derivatives, offering advantages like reusability and reduced corrosive waste. proquest.com Similarly, greener oxidation methods to form the dialdehyde (B1249045) functionality, perhaps moving away from heavy metal oxidants towards catalytic systems using molecular oxygen or hydrogen peroxide, will be a key area of investigation. science.gov The principles of green chemistry, such as atom economy and the use of safer solvents, will be central to these new synthetic designs. proquest.comengineering.org.cndokumen.pub Methodologies like microwave-assisted synthesis and flow chemistry are also anticipated to be employed to accelerate reaction times and improve yields and purity. proquest.com

A comparative table of potential future synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Nitration | Higher selectivity, reusable catalysts, reduced acid waste. | Development of novel solid acid catalysts (e.g., modified zeolites, metal-organic frameworks). |

| Green Oxidation | Avoidance of stoichiometric heavy metal oxidants, safer byproducts (e.g., water). | Exploration of catalytic systems using O2 or H2O2; biocatalytic oxidation. |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, higher purity. | Optimization of reactor design and reaction conditions for nitration and oxidation steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Development of efficient microwave-transparent reaction media and catalysts. |

Advanced Mechanistic Insights and Theoretical Predictions

A deeper understanding of the reaction mechanisms and fundamental properties of 5-nitro-2,3-naphthalenedicarboxaldehyde is crucial for its rational application. Future research will undoubtedly involve a synergistic combination of experimental and computational techniques to elucidate these aspects.